molecular formula C18H20N2O3 B3724451 N'-(2-hydroxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide

N'-(2-hydroxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide

Cat. No.: B3724451
M. Wt: 312.4 g/mol
InChI Key: XUVFOJUOWYXCAG-YBFXNURJSA-N
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Description

N-(2-hydroxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide, also known as IHPPAH, is a hydrazone compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture.

Mechanism of Action

The mechanism of action of N'-(2-hydroxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide is not fully understood. However, it has been proposed that the compound exerts its pharmacological activities by interacting with various enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N'-(2-hydroxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound to work with. This compound also exhibits a high degree of stability, making it suitable for long-term storage. However, this compound has some limitations as well. The compound is relatively insoluble in water, which may limit its use in certain applications. In addition, this compound has not been extensively studied in vivo, which may limit its potential for clinical use.

Future Directions

N'-(2-hydroxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide offers several exciting avenues for future research. One potential direction is the development of this compound-based drug delivery systems for targeted drug delivery. Another direction is the investigation of this compound's potential as an anticancer agent. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential therapeutic applications in various disease states.
Conclusion:
In conclusion, this compound is a hydrazone compound with promising potential for various scientific research applications. Its ease of synthesis, stability, and pharmacological activities make it an attractive candidate for further investigation. While there are still limitations to its use, this compound offers exciting opportunities for future research in medicinal chemistry, material science, and agriculture.

Scientific Research Applications

N'-(2-hydroxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess various pharmacological activities such as anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)14-7-9-16(10-8-14)23-12-18(22)20-19-11-15-5-3-4-6-17(15)21/h3-11,13,21H,12H2,1-2H3,(H,20,22)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVFOJUOWYXCAG-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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